METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a thiazole ring, and a benzoyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the thiazolidine ring and the thiazole ring, followed by the introduction of the benzoyl group. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired rings and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
Chemistry
In chemistry, METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between different molecular structures and biological systems. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and products. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares a benzoyl group but differs in its overall structure and reactivity.
2-Fluorodeschloroketamine:
Uniqueness
What sets METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE apart is its unique combination of a thiazolidine ring, a thiazole ring, and a benzoyl group. This structure provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[2-(2,5-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O5/c1-27-12-4-6-15-13(8-12)18(9-17(23-15)20(26)28-2)29-10-19(25)24-16-7-11(21)3-5-14(16)22/h3-9H,10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJQTPIYDDCOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.